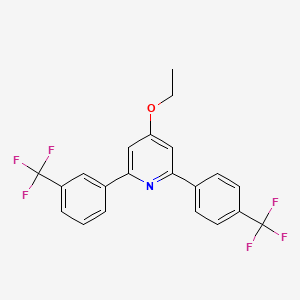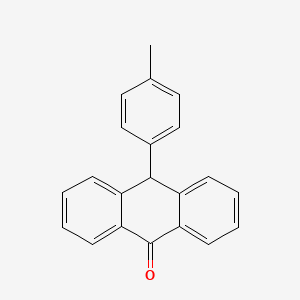
10-(4-Methylphenyl)anthracen-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Methylphenyl)anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties. This compound, in particular, is characterized by the presence of a 4-methylphenyl group attached to the anthracene core, which influences its chemical behavior and applications .
準備方法
The synthesis of 10-(4-Methylphenyl)anthracen-9(10H)-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The reaction conditions often include the use of palladium catalysts and bases in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
化学反応の分析
10-(4-Methylphenyl)anthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of alcohols or hydrocarbons.
科学的研究の応用
10-(4-Methylphenyl)anthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 10-(4-Methylphenyl)anthracen-9(10H)-one involves its interaction with various molecular targets. Its photophysical properties allow it to absorb and emit light, making it useful in applications that require fluorescence. The pathways involved in its action are primarily related to its ability to undergo electronic transitions, which are influenced by the presence of the 4-methylphenyl group .
類似化合物との比較
10-(4-Methylphenyl)anthracen-9(10H)-one can be compared with other anthracene derivatives such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar core structures but differ in their substituents, which influence their chemical and physical properties. The presence of the 4-methylphenyl group in this compound provides unique photophysical properties, making it distinct from its counterparts .
特性
CAS番号 |
127255-73-6 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC名 |
10-(4-methylphenyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C21H16O/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22)19-9-5-3-7-17(19)20/h2-13,20H,1H3 |
InChIキー |
BLKDXKDDHPGACA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
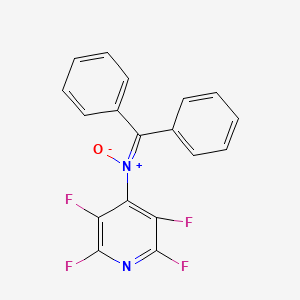
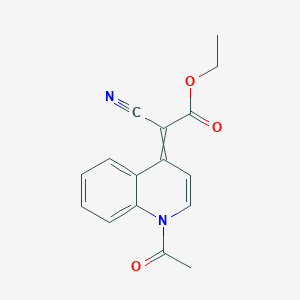
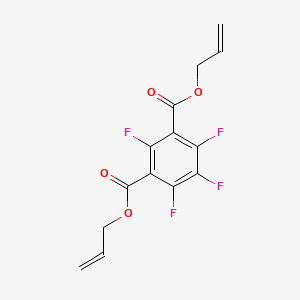
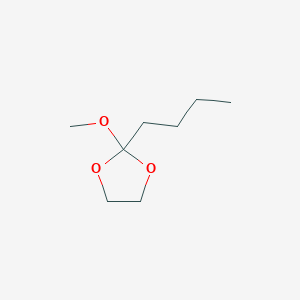

![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
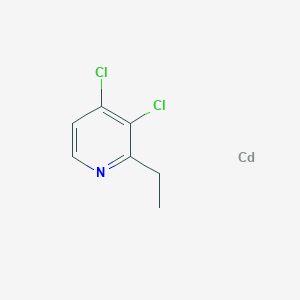
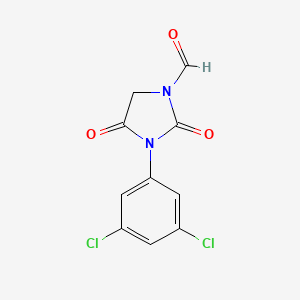

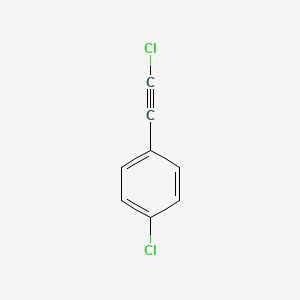
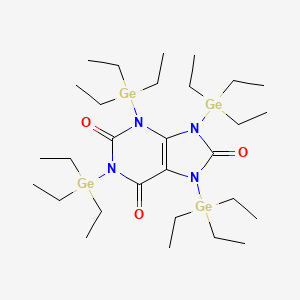
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
